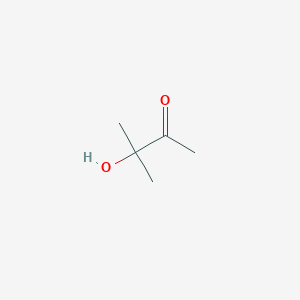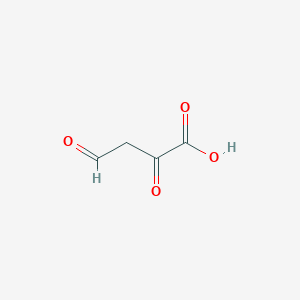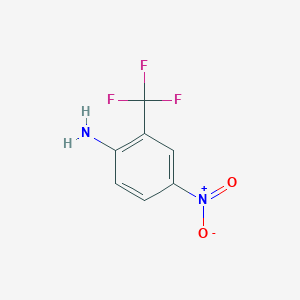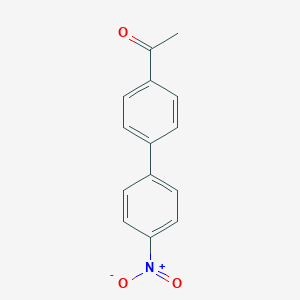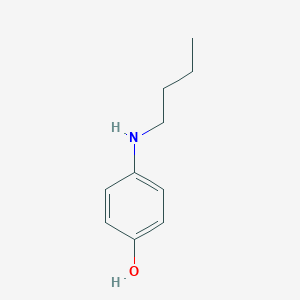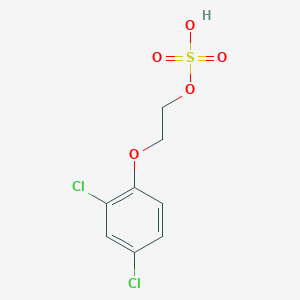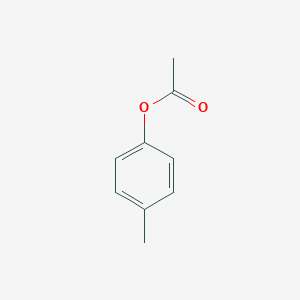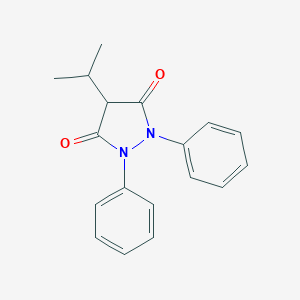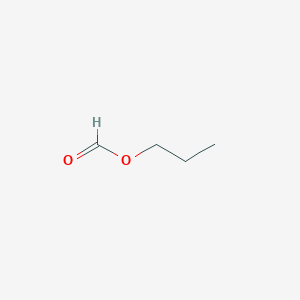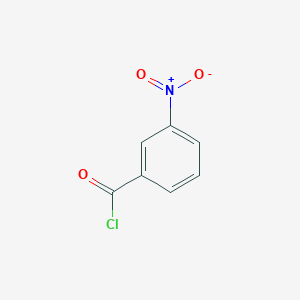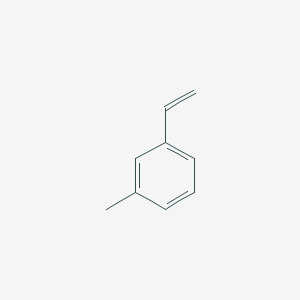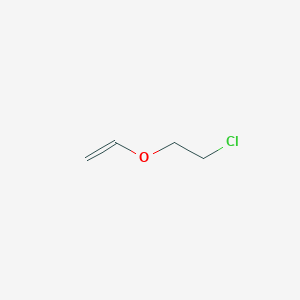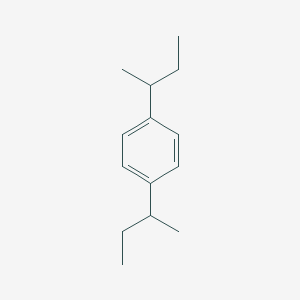
1,4-di(butan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-di(butan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with two sec-butyl groups at the 1 and 4 positions. This compound is part of the alkylbenzene family and is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
1,4-di(butan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups onto an aromatic ring. The reaction involves treating benzene with sec-butyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and reaction monitoring systems ensures efficient production.
化学反应分析
Types of Reactions
1,4-di(butan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Sec-butylbenzene alcohols or ketones.
Reduction: More saturated hydrocarbons like butylbenzene.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
1,4-di(butan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-di(butan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sec-butyl groups on the benzene ring influence the reactivity and orientation of the compound during chemical reactions. The pathways involved include the formation of carbocation intermediates and subsequent substitution or addition reactions .
相似化合物的比较
Similar Compounds
n-Butylbenzene: A benzene ring with a butyl group attached at the end carbon.
iso-Butylbenzene: A benzene ring with a butyl group attached through its middle carbon atom.
tert-Butylbenzene: A benzene ring with a butyl group attached through its central carbon atom, forming a highly branched structure.
Uniqueness
1,4-di(butan-2-yl)benzene is unique due to the presence of two sec-butyl groups at specific positions on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other butylbenzene isomers. The compound’s specific substitution pattern influences its behavior in chemical reactions and its applications in various fields.
属性
CAS 编号 |
1014-41-1 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
1,4-di(butan-2-yl)benzene |
InChI |
InChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3 |
InChI 键 |
BMVSGYZZGVEXTB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


